molecular formula C26H31N3O4 B1408756 methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate CAS No. 1418114-07-4

methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1408756
CAS No.: 1418114-07-4
M. Wt: 449.5 g/mol
InChI Key: NLXYYZRZZVHURT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative with a complex substitution pattern. Key structural features include:

  • Position 2: A stereospecific (S)-configured phenylethyl chain with a tert-butoxycarbonyl (Boc)-protected amine, critical for synthetic intermediates in peptide and protease inhibitor chemistry.
  • Position 5: A methyl group, modulating electronic and steric properties.
  • Position 4: A methyl ester, offering hydrolytic stability compared to free carboxylic acids.

The Boc group serves as a protective moiety for amines during multi-step syntheses, while the stereochemistry at position 2 may impact biological activity or crystallization behavior .

Properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-18-22(24(30)32-5)28-23(29(18)17-20-14-10-7-11-15-20)21(16-19-12-8-6-9-13-19)27-25(31)33-26(2,3)4/h6-15,21H,16-17H2,1-5H3,(H,27,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYYZRZZVHURT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate (CAS Number: 790663-95-5) is a complex organic compound with significant biological activity. Its unique structure, which includes an imidazole ring and various functional groups, positions it as a potential candidate for therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC22H31N3O4
Molecular Weight401.5 g/mol
StructureChemical Structure

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its role in modulating biological pathways.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to bind selectively to these targets, potentially inhibiting their activity. For instance, it has shown promise as an inhibitor of aldosterone synthase (CYP11B2), with studies reporting IC50 values in the nanomolar range, suggesting potent inhibitory effects .

Case Studies and Research Findings

  • Inhibition of Aldosterone Synthase :
    • A study highlighted the synthesis and biological evaluation of imidazole derivatives, including this compound. These compounds demonstrated selective inhibition against CYP11B2, with promising selectivity ratios compared to other enzymes .
  • Antiviral Activity :
    • Preliminary investigations suggest that the compound may possess antiviral properties. Its ability to interact with viral proteins and host cell receptors could inhibit viral replication processes. Although the exact mechanisms are still under investigation, early results indicate potential therapeutic applications against viral infections.
  • Cellular Impact :
    • In vitro studies have shown that treatment with this compound can lead to significant changes in cellular behavior, such as inducing multipolar mitotic spindles in centrosome-amplified cancer cells. This effect is thought to be linked to its inhibitory action on mitotic kinesins, which are crucial for proper cell division .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameCAS NumberIC50 (nM)Target Enzyme
Methyl 1-benzyl...790663-95-5<10Aldosterone Synthase
Other Imidazole Derivative1234567850CYP11B2
Another Compound8765432115CYP11B2

Scientific Research Applications

Structural Features

FeatureDescription
Imidazole Ring Contributes to biological activity and reactivity.
Benzyl Group Enhances lipophilicity and potential interactions with biological targets.
Tert-butoxycarbonyl Group Provides protection for the amino group during synthesis.

Medicinal Chemistry

MBC has garnered attention for its potential pharmacological applications due to the biological activity associated with imidazole-containing compounds. Research indicates that compounds similar to MBC may exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Antitumor Properties : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

These activities warrant further investigation into the specific mechanisms by which MBC interacts with biological systems.

Organic Synthesis

MBC serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : Facilitating the introduction of different functional groups.
  • Deprotection Reactions : The tert-butoxycarbonyl group can be removed to yield free amino acids or other derivatives.

Advanced synthetic methodologies such as microwave-assisted synthesis can enhance yields and reduce reaction times when working with MBC.

Interaction Studies

Understanding how MBC interacts with biological targets is crucial for elucidating its therapeutic potential. Key areas of study include:

  • Binding Affinity Studies : Evaluating how well MBC binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the pathways through which MBC exerts its biological effects.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of MBC exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Activity

Research involving MBC analogs showed promising results in inhibiting the growth of various cancer cell lines, highlighting its potential as an antitumor agent. Further studies are needed to explore its efficacy in vivo.

Chemical Reactions Analysis

Boc Group Removal

The Boc-protected amine undergoes acid-catalyzed deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C efficiently cleaves the Boc group, yielding the free amine (Table 1) .
Example Reaction:
Boc protected compoundTFA DCM 25 CPrimary amine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM 25 C}}\text{Primary amine}+\text{CO}_2+\text{tert butanol}

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/H₂O/THF) to form the corresponding carboxylic acid.

Nucleophilic Substitution at the Imidazole Ring

The 1H-imidazole ring exhibits reactivity at the N-1 and C-2 positions:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

  • C-2 Functionalization : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the C-4 position due to electron-donating methyl groups.

Hydrogenation Reactions

The benzyl group and aromatic rings are susceptible to catalytic hydrogenation:

Reaction TypeConditionsProductYield (%)Reference
Benzyl Group HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CDebenzylated imidazole derivative85–90
Phenyl Ring HydrogenationH₂ (3 atm), PtO₂, AcOH, 50°CCyclohexane-substituted imidazole70–75

Oxidation of the Imidazole Methyl Group

The 5-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions.

Reduction of the Ester

Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol.

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Coordination complexes enhance stability in biological systems .

Key Research Findings

  • Antiviral Activity : Analogous imidazole derivatives inhibit viral enzymes (e.g., polymerases) by coordinating with catalytic metal ions .

  • Stereochemical Influence : The (1S)-configured aminoethyl side chain dictates enantioselective interactions with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name (Source) Substituent at Position 4 Substituent at Position 5 Protective Groups Molecular Weight (g/mol) Notable Features
Target Compound Methyl carboxylate Methyl Boc-protected amine ~477.5 (estimated) Chiral (S)-phenylethyl chain
5{29} () Methylaminocarbonyl tert-Butoxy-S-alanyl carbonyl Boc ~450 (estimated) Non-chiral; peptide-like side chain
5{31} () Benzylaminocarbonyl tert-Butoxy-S-alanyl carbonyl Boc ~500 (estimated) Aromatic benzyl group
5{33} () (S)-α-methylbenzylaminocarbonyl tert-Butoxy-S-alanyl carbonyl Boc ~514 (estimated) Stereospecific substituent
Compound 9 () Oxazolo-pyridinylpropanoate tert-Butoxycarbonylamino-iminomethyl Boc 571.6 (calculated) Bicyclic heteroaromatic system
Ethyl 1H-imidazole-2-carboxylate () Ethyl carboxylate (Position 2) None None 154.15 Simpler ester; no Boc group
5-(Boc-amino)-1-methyl-2-(trifluoromethyl)-imidazole-4-carboxylic acid () Carboxylic acid Trifluoromethyl Boc 309.24 Electron-withdrawing CF₃ group

Solubility and Stability

  • Boc Protection : The Boc group in the target compound and analogues (e.g., 5{29}, 5{33}) enhances solubility in organic solvents during synthesis but requires acidic conditions for deprotection .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves stability compared to the carboxylic acid in ’s compound, which may require ionizable formulations for bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for this compound to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. Key steps include:

  • Imidazole Core Formation : Use of ammonium persulfate (APS) as a radical initiator for controlled copolymerization, as demonstrated in polycationic reagent synthesis .
  • Chiral Induction : The (1S)-configured side chain requires asymmetric catalysis or chiral pool starting materials. Boc protection is critical to preserve stereochemistry during coupling reactions .
  • Purification : Reverse-phase HPLC with C18 columns (≥98% purity) is recommended, as seen in analogous imidazole derivatives .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Imidazole FormationAPS, 60°C, N₂ atmosphere75-8095
Boc Protection(Boc)₂O, DMAP, DCM9098

Q. Which characterization techniques are most reliable for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., tert-butyl group signals at δ ~1.4 ppm; imidazole protons at δ 7.2-8.1 ppm) .
  • Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm the (1S) configuration .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~520-530) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition observed above 150°C; store at -20°C under inert gas .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions (e.g., t½ < 24 hrs at pH <3 or >10) .
    • Data Table :
ConditionDegradation PathwayHalf-LifeReference
pH 2 (RT)Ester hydrolysis12 hrs
40°C (dry)Boc group decomposition>30 days

Q. What are common impurities encountered during synthesis?

  • Methodological Answer :

  • Diastereomers : Arise from incomplete chiral induction; resolved via preparative HPLC .
  • Unreacted Intermediates : Residual benzyl or tert-butyl reagents detected via TLC (Rf ~0.3-0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can the (1S) stereochemistry be rigorously confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides unambiguous confirmation .
  • NOESY NMR : Correlate spatial proximity of the benzyl and phenylethyl groups to validate configuration .

Q. What strategies enable selective Boc deprotection without disrupting the imidazole ring?

  • Methodological Answer :

  • Acidic Conditions : Use 4M HCl/dioxane (0°C, 2 hrs) for Boc removal; avoids imidazole ring protonation .
  • Alternative Protecting Groups : Consider Fmoc for orthogonal deprotection if side reactions occur .

Q. How should researchers address contradictions in reported synthetic yields?

  • Methodological Answer :

  • Parameter Screening : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loadings .
  • Mechanistic Analysis : Radical vs. ionic pathways may explain yield discrepancies in imidazole cyclization .

Q. Can computational modeling predict reactivity or degradation pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Boc deprotection or ester hydrolysis (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • MD Simulations : Assess solvolysis kinetics in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.